1-Boc-4-(Aminomethyl)piperidine hydrochloride
Overview
Description
1-Boc-4-(Aminomethyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C11H23ClN2O2 and its molecular weight is 250.76 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Applications
- Binge-Eating and Anxiety Treatment : 1-Boc-piperidine-4-carboxaldehyde, a derivative of 1-Boc-4-(Aminomethyl)piperidine hydrochloride, has shown potential in reducing binge-eating behavior and anxiety in rats, although its exact mechanism of action is yet to be characterized (Guzmán-Rodríguez et al., 2021).
Molecular Structure and Spectroscopy
- Characterization and Spectroscopic Analysis : Research involving 1-Benzyl-4-(N-Boc-amino)piperidine, closely related to this compound, includes detailed spectroscopic analysis (FT-IR, FT-Raman, UV-Vis, NMR) and computational studies (DFT). This compound's molecular structure, electron excitation analysis, and reactivity sites have been extensively investigated (Janani et al., 2020).
Synthetic Chemistry
- Synthesis of Novel Dendritic Melamines : The compound has been used in the synthesis of meta-tri- and dimeric tetravalent N-substituted melamines with piperidin-4-yl groups, demonstrating its versatility as a building block in complex organic syntheses. These dendrimers have potential applications in various fields due to their unique structural and electronic properties (Sacalis et al., 2019).
- Facilitating Synthesis of Piperidine Derivatives : The use of this compound in synthesis pathways is crucial for creating compounds targeting GPCR (G-Protein-Coupled Receptor) targets. This showcases its role as an essential intermediate in the synthesis of pharmacologically active compounds (Xie et al., 2004).
Applications in HIV-1 Inhibition
- HIV-1 Inhibitors Synthesis : It serves as a key component in the synthesis of bicyclic piperidine-based compounds with potential as HIV-1 inhibitors. This highlights its importance in the development of antiviral drugs (Dai Qiu-yun, 2011).
Miscellaneous Applications
- Diverse Chemical Syntheses : The compound is also used in various other chemical synthesis processes, such as the production of α-alkyl-β-(sec-amino)alanines and functionalized piperidines, further underscoring its utility in complex organic syntheses (Olma et al., 2011; Ojima et al., 1998) (Ojima et al., 1998).
Mechanism of Action
Target of Action
1-Boc-4-(Aminomethyl)piperidine hydrochloride is primarily used in the preparation of biologically active compounds . It is known to act as an inhibitor for aspartic acid protease and Kinesin spindle protein .
Mode of Action
The compound interacts with its targets, inhibiting their function. For instance, when it acts as an inhibitor for aspartic acid protease and Kinesin spindle protein, it prevents these proteins from performing their normal functions, which can lead to various downstream effects .
Biochemical Pathways
Given its role as an inhibitor for aspartic acid protease and kinesin spindle protein, it can be inferred that it affects the pathways these proteins are involved in .
Pharmacokinetics
It is known that the compound is soluble in chloroform and methanol , which could potentially influence its absorption and distribution in the body.
Result of Action
The compound is used in the preparation of biologically active compounds and orally active platelet-activating factor antagonists
Action Environment
The compound is recommended to be stored in a dark place, sealed in dry, at room temperature . This suggests that light, moisture, and temperature could potentially influence the compound’s action, efficacy, and stability.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-Boc-4-(Aminomethyl)piperidine hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of protein inhibitors and agonists. It interacts with several enzymes and proteins, including aspartic acid protease and Kinesin spindle protein. These interactions are essential for the compound’s function as an inhibitor or agonist, influencing various biochemical pathways. The nature of these interactions involves binding to the active sites of the enzymes, thereby modulating their activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of aspartic acid protease, leading to alterations in cellular metabolism and gene expression. Additionally, its interaction with Kinesin spindle protein affects cell division and signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of enzymes such as aspartic acid protease and Kinesin spindle protein, inhibiting their activity. This inhibition leads to downstream effects on cellular processes, including changes in gene expression and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects. At higher doses, toxic effects such as cellular damage and metabolic disturbances have been observed. These threshold effects highlight the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its activity. The compound’s interaction with aspartic acid protease and Kinesin spindle protein influences metabolic flux and metabolite levels. These interactions play a crucial role in modulating cellular metabolism and biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution affects its activity and function, influencing its overall biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its interaction with target enzymes and proteins, modulating their activity and influencing cellular processes .
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)piperidine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13;/h9H,4-8,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXFEYYTYBXYMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373198 | |
Record name | tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359629-16-6 | |
Record name | tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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